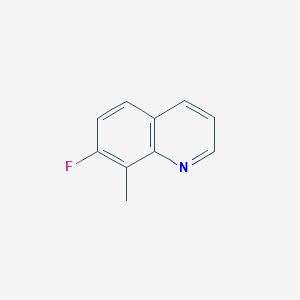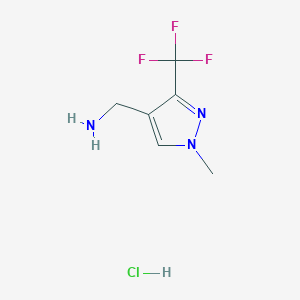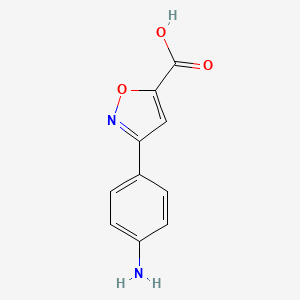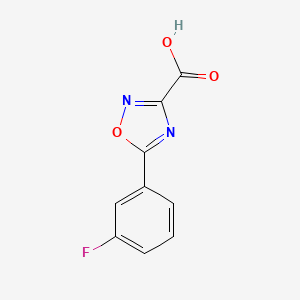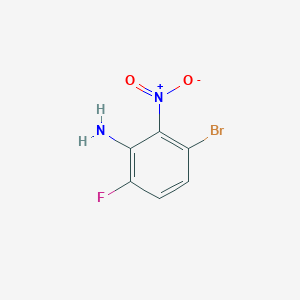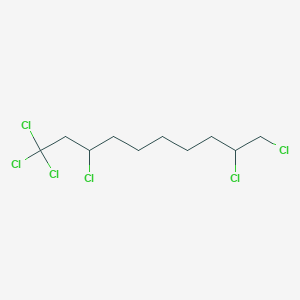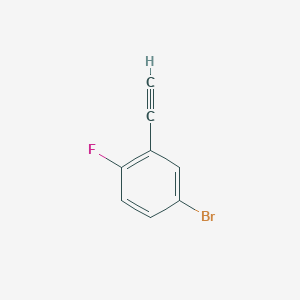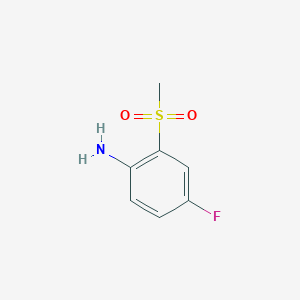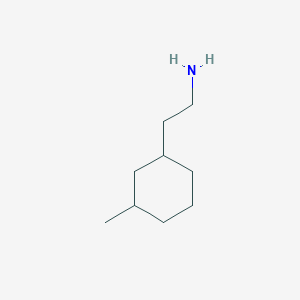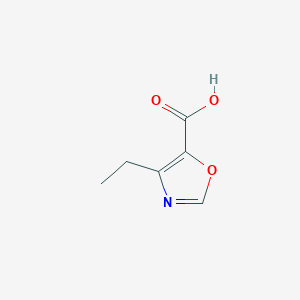
2,4-ジニトロトルエン (リング-D3)
概要
説明
2,4-Dinitrotoluene (DNT) or dinitro is an organic compound with the formula C7H6N2O4 . This pale yellow crystalline solid is well known as a precursor to trinitrotoluene (TNT) but is mainly produced as a precursor to toluene diisocyanate .
Synthesis Analysis
The nitration of toluene gives sequentially mononitrotoluene, DNT, and finally TNT . 2,4-DNT is the principal product from dinitration . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis
The molecular formula for 2,4-Dinitrotoluene is C7H6N2O4, and its molecular weight is 182.14 g/mol .Chemical Reactions Analysis
O-Nitrotoluene nitration can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously, which is also the common side-reaction of toluene mononitration .Physical And Chemical Properties Analysis
2,4-Dinitrotoluene occurs as a pale yellow to orange crystalline solid . It has a density of 1.52 g/cm3 , a melting point of 70 °C , and decomposes at 250–300 °C .科学的研究の応用
環境科学における生体変換
2,4-ジニトロトルエン (24DNT) およびその誘導体には、2,6-ジニトロトルエン (26DNT) などがあり、特定の細菌株による 2,4,6-トリニトロトルエン (TNT) の生体変換に使用されます . このプロセスは、土壌や地下水中の主要なニトロ芳香族爆発物汚染物質である TNT の除去に不可欠です .
爆発物への利用
2,4-ジニトロトルエンは、軍事用爆発物の製造に広く使用されています . 単独で使用されるか、オクトール、シクロトル、ペントライト、バラトル、アマトールなどの他の物質と組み合わせて使用されます .
ポリウレタンの製造
2,4-ジニトロトルエンとその誘導体は、ポリウレタンの製造における中間体です . ポリウレタンは、家具用フォーム、断熱材、表面コーティング、接着剤など、さまざまな用途に使用されています .
無煙火薬
2,4-ジニトロトルエンは、無煙火薬の製造に使用されています . このタイプの火薬は、銃器の弾薬など、さまざまな用途に使用されています .
ロケットとミサイル
2,4-ジニトロトルエンとその誘導体は、ロケットやミサイルに使用されています . 推進剤または爆発成分として使用されます .
不均一触媒
2,4-ジニトロトルエンは、不均一触媒、特に水素化プロセスに使用されています . このプロセスは、トルエンジアミンの合成に不可欠です .
センサ技術
2,4-ジニトロトルエンは、センサ技術に使用されています . たとえば、ガスセンサの開発に使用され、センサの繰り返し性をテストするために使用されます .
環境汚染
2,4-ジニトロトルエンは、空気、地表水、地下水、土壌で報告されています . 環境中の存在は、潜在的な健康への影響が懸念されるため、効果的な処理方法の研究が必要となります .
作用機序
Target of Action
The primary target of 2,4-Dinitrotoluene (ring-D3) is hemoglobin, a protein in red blood cells that carries oxygen . The compound interacts with hemoglobin, leading to its conversion into methemoglobin .
Mode of Action
2,4-Dinitrotoluene (ring-D3) interacts with its target, hemoglobin, through a process known as oxidative denitration . This interaction results in the conversion of hemoglobin into methemoglobin , which is unable to carry oxygen effectively, leading to a condition known as methemoglobinemia .
Biochemical Pathways
The biochemical pathway affected by 2,4-Dinitrotoluene (ring-D3) involves the conversion of hemoglobin into methemoglobin . This process disrupts the normal oxygen-carrying function of red blood cells, leading to a decrease in the amount of oxygen that reaches body tissues . Additionally, 2,4-Dinitrotoluene (ring-D3) is involved in the degradation pathways in bacteria, where it uses novel oxygenases for oxidative denitration and subsequent ring-fission .
Pharmacokinetics
The pharmacokinetics of 2,4-Dinitrotoluene (ring-D3) involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a vapor pressure of 1.47X10-4 mm Hg at 22°C , indicating its potential for volatilization.
Result of Action
The primary molecular effect of 2,4-Dinitrotoluene (ring-D3) is the conversion of hemoglobin into methemoglobin . This conversion disrupts the oxygen-carrying capacity of red blood cells, leading to a condition known as methemoglobinemia . On a cellular level, this can result in a lack of oxygen in body tissues, potentially leading to cyanosis and other health effects .
Action Environment
The action of 2,4-Dinitrotoluene (ring-D3) can be influenced by various environmental factors. For instance, the compound can degrade by several mechanisms in the environment, including oxidation, photolysis, and biodegradation in water and soil . Furthermore, the compound’s action can be affected by its presence in different environmental media, such as air, food, water, and soil .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,4-Dinitrotoluene (ring-D3) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with oxygenases, which facilitate the oxidative denitration and subsequent ring-fission of the compound . These interactions are essential for the degradation of 2,4-Dinitrotoluene (ring-D3) in bacterial systems, highlighting its role in microbial catabolic pathways .
Cellular Effects
The effects of 2,4-Dinitrotoluene (ring-D3) on cellular processes are profound. In zebrafish, exposure to this compound has been shown to induce liver developmental damage and perturb lipid metabolism and oxygen transport gene expression . The compound influences cell function by disturbing lipid transport and metabolism, leading to severe liver damage and hypoxia in exposed organisms . Additionally, it affects cell signaling pathways and gene expression related to respiration and lipid metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dinitrotoluene (ring-D3) exerts its effects through various mechanisms. It undergoes oxidative denitration facilitated by novel oxygenases, leading to the formation of intermediates that undergo further degradation . The compound’s interaction with these enzymes results in the cleavage of the aromatic ring, which is a critical step in its catabolic pathway . This process highlights the compound’s ability to influence enzyme activity and gene expression related to its degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrotoluene (ring-D3) change over time. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of specific enzymes . Studies have shown that prolonged exposure to 2,4-Dinitrotoluene (ring-D3) can lead to significant changes in cellular function, including alterations in lipid metabolism and oxygen transport . These long-term effects are crucial for understanding the compound’s impact on biological systems.
Dosage Effects in Animal Models
The effects of 2,4-Dinitrotoluene (ring-D3) vary with different dosages in animal models. In bullfrogs, the compound has been shown to cause acute toxicity at high doses, with symptoms including changes in skin color, body weight, seizures, and organ necrosis . The median lethal dose (LD50) for 2,4-Dinitrotoluene (ring-D3) in bullfrogs is approximately 1,098 mg/kg body weight . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.
Metabolic Pathways
2,4-Dinitrotoluene (ring-D3) is involved in several metabolic pathways, particularly in bacterial systems. The compound undergoes oxidative denitration and subsequent ring-fission, facilitated by specific oxygenases . These metabolic pathways are crucial for the degradation of 2,4-Dinitrotoluene (ring-D3) and its conversion into less harmful intermediates . The involvement of enzymes such as oxygenases and dehydrogenases underscores the compound’s role in microbial catabolism.
Transport and Distribution
The transport and distribution of 2,4-Dinitrotoluene (ring-D3) within cells and tissues are influenced by its interactions with transporters and binding proteins. In zebrafish, the compound has been shown to disturb lipid transport and metabolism, leading to its accumulation in liver tissues . This accumulation can result in severe liver damage and hypoxia, highlighting the importance of understanding the compound’s distribution within biological systems .
Subcellular Localization
The subcellular localization of 2,4-Dinitrotoluene (ring-D3) plays a crucial role in its activity and function. The compound’s localization within specific cellular compartments, such as the cytosol and mitochondria, can influence its interactions with enzymes and other biomolecules . Understanding the targeting signals and post-translational modifications that direct 2,4-Dinitrotoluene (ring-D3) to specific compartments is essential for elucidating its biochemical effects.
特性
IUPAC Name |
1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279885 | |
| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-68-9 | |
| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
